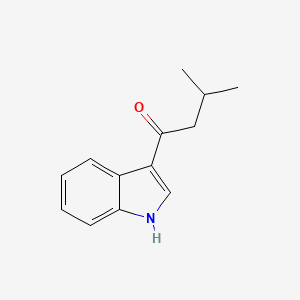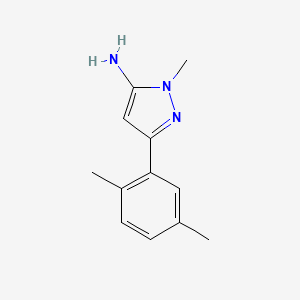
1-(1H-indol-3-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-methylbutan-1-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a significant heterocyclic system that provides the skeleton for various bioactive compounds, including neurotransmitters, plant hormones, and synthetic drugs .
Métodos De Preparación
The synthesis of 1-(1H-indol-3-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another method involves the reaction of indole with aldehydes in the presence of a catalyst such as calcium oxide . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(1H-indol-3-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Multicomponent Reactions: The compound can participate in multicomponent reactions to form complex heterocyclic structures.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its potential cytotoxic effects on cancer cells, particularly hepatocarcinoma cells.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-3-methylbutan-1-one involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, its electron-rich nature allows it to react with electrophiles, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
1-(1H-indol-3-yl)-3-methylbutan-1-one can be compared with other indole derivatives such as:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: Similar in structure but with a methyl group at the nitrogen atom.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a ketone.
1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: Complex structures with additional functional groups.
These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H15NO/c1-9(2)7-13(15)11-8-14-12-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3 |
Clave InChI |
RQDSUVCWFCIDAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)
![1-Boc-3-([2-(4-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B12438593.png)

![16-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-19-one](/img/structure/B12438603.png)


